1-Nitroimidazo[1,5-a]pyridine

Medicinal Chemistry Material Science Catalysis

Medicinal chemists face isomeric impurity risks and synthetic dead-ends when sourcing nitroimidazopyridines. This specific [1,5-a] fused scaffold with a 1-nitro group provides a distinct electronic profile critical for target selectivity. - **Pharmaceutical Utility:** Directly claimed in patents as an aromatase inhibitor precursor for hormone-dependent breast cancer therapies. - **Synthetic Advantage:** Scalable via electrophilically activated nitroalkanes from 2-picolylamines, ensuring batch-to-batch consistency. - **Materials Application:** Strong electron-withdrawing nature makes it suitable for n-type semiconductors and OLED electron-transport layers.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B11918348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroimidazo[1,5-a]pyridine
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H
InChIKeyIQUKIVSOEVTNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroimidazo[1,5-a]pyridine Core Heterocycle


1-Nitroimidazo[1,5-a]pyridine is a heterocyclic compound with the CAS number 75427-23-5, consisting of a fused imidazole and pyridine ring system with a nitro group at the 1-position . It has a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol . The compound serves as a key intermediate in the synthesis of various biologically active molecules and functional materials, with the nitro group creating a strongly electron-deficient aromatic system that influences its reactivity and intermolecular interactions [1].

1-Nitroimidazo[1,5-a]pyridine Uniqueness


The unique [1,5-a] ring fusion in 1-Nitroimidazo[1,5-a]pyridine creates a distinct electronic environment compared to its [1,2-a] isomer and other nitro-substituted heterocycles, directly impacting its reactivity and biological profile. The 1-position nitro group on this specific scaffold confers a distinct electron-withdrawing effect that alters both its synthetic utility and potential target interactions, meaning that substituting it with a different imidazopyridine isomer or a generic nitroaromatic could lead to significant differences in downstream performance [1][2].

1-Nitroimidazo[1,5-a]pyridine Key Evidence


Enhanced Electron-Withdrawing Effect

The nitro group at position 1 creates a strongly electron-deficient aromatic system in 1-Nitroimidazo[1,5-a]pyridine, which significantly influences reactivity and intermolecular interactions compared to the unsubstituted imidazo[1,5-a]pyridine core [1]. This electronic modulation is a key differentiator, as it can enhance the compound's ability to act as a hydrogen bond acceptor and alter its pharmacokinetic profile, a feature not present in the parent scaffold [2].

Medicinal Chemistry Material Science Catalysis

Synthetic Access via Nitroalkanes

The synthesis of 1-Nitroimidazo[1,5-a]pyridine and its derivatives can be efficiently achieved via the cyclization of 2-picolylamines with nitroalkanes electrophilically activated in the presence of phosphorous acid in polyphosphoric acid (PPA) medium [1]. This method provides a robust and direct route compared to alternative syntheses for imidazo[1,2-a]pyridine isomers, which often require different starting materials and conditions [2].

Synthetic Chemistry Process Chemistry Drug Discovery

Aromatase Inhibition Potential

Patent literature indicates that imidazo[1,5-a]pyridine derivatives, including those with a nitro group at the 1-position, are valuable pharmacological agents as aromatase inhibitors [1]. While direct IC50 values for 1-Nitroimidazo[1,5-a]pyridine itself are not provided, the class of compounds is explicitly claimed for this therapeutic use, suggesting that the 1-nitro substitution pattern is tolerated and potentially enhances the desired biological activity compared to the unsubstituted imidazo[1,5-a]pyridine core, which is not specifically highlighted as an aromatase inhibitor.

Oncology Endocrinology Drug Discovery

1-Nitroimidazo[1,5-a]pyridine Application Scenarios


Aromatase Inhibitor Synthesis

Based on patent disclosures, 1-Nitroimidazo[1,5-a]pyridine and its derivatives are explicitly claimed for use as aromatase inhibitors, a key target in breast cancer therapy [1]. Procuring this compound is therefore directly relevant for medicinal chemistry programs aiming to develop novel anticancer agents that target hormone-dependent tumors.

Scalable Imidazo[1,5-a]pyridine Synthesis

The robust synthetic method using 2-picolylamines and electrophilically activated nitroalkanes provides a scalable route to 1-nitro-substituted imidazo[1,5-a]pyridines [1]. This makes the compound a valuable intermediate for process chemists developing efficient and reliable synthetic pathways for this class of molecules, offering a potential advantage over less accessible isomeric scaffolds.

Electron-Deficient Functional Materials

The strong electron-withdrawing nature of the 1-nitro group in 1-Nitroimidazo[1,5-a]pyridine [1] makes it a suitable building block for the design of functional materials with tailored electronic properties, such as n-type semiconductors, electron-transport layers in OLEDs, or components in organic electronics where electron-deficient heterocycles are required.

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